2-[2-(2-hydroxy-5-nitrobenzylidene)hydrazino]-2-oxo-N-[4-(trifluoromethyl)phenyl]acetamide
Overview
Description
The compound “2-[2-(2-hydroxy-5-nitrobenzylidene)hydrazino]-2-oxo-N-[4-(trifluoromethyl)phenyl]acetamide” is a complex organic molecule . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich . The exact purpose or application of this compound is not specified in the available resources .
Synthesis Analysis
Unfortunately, the specific synthesis process for this compound is not detailed in the available resources. It’s worth noting that the synthesis of similar compounds often involves complex organic reactions, which may require specialized knowledge and equipment .Molecular Structure Analysis
The molecular formula of the compound is C16H11F3N4O5 . This indicates that the compound contains 16 carbon atoms, 11 hydrogen atoms, 3 fluorine atoms, 4 nitrogen atoms, and 5 oxygen atoms . The exact structure of the molecule, including the arrangement of these atoms and the types of bonds between them, is not provided in the available resources .Physical And Chemical Properties Analysis
The compound has a molecular weight of 396.277 Da . Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not specified in the available resources .Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
N'-[(E)-(2-hydroxy-5-nitrophenyl)methylideneamino]-N-[4-(trifluoromethyl)phenyl]oxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F3N4O5/c17-16(18,19)10-1-3-11(4-2-10)21-14(25)15(26)22-20-8-9-7-12(23(27)28)5-6-13(9)24/h1-8,24H,(H,21,25)(H,22,26)/b20-8+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZIJBWOIXYIAPV-DNTJNYDQSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)NC(=O)C(=O)NN=CC2=C(C=CC(=C2)[N+](=O)[O-])O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C(F)(F)F)NC(=O)C(=O)N/N=C/C2=C(C=CC(=C2)[N+](=O)[O-])O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F3N4O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2E)-2-(2-hydroxy-5-nitrobenzylidene)hydrazinyl]-2-oxo-N-[4-(trifluoromethyl)phenyl]acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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